molecular formula C26H28ClN5O4 B15140358 Vegfr2-IN-3

Vegfr2-IN-3

Cat. No.: B15140358
M. Wt: 510.0 g/mol
InChI Key: NWCMXIWNJWDAQM-UHFFFAOYSA-N
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Description

Vegfr2-IN-3 is a compound known for its inhibitory effects on the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process through which new blood vessels form from pre-existing vessels. By inhibiting VEGFR-2, this compound can potentially be used in treatments for diseases characterized by abnormal angiogenesis, such as cancer and certain eye diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr2-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring that the process is environmentally friendly and sustainable .

Chemical Reactions Analysis

Types of Reactions

Vegfr2-IN-3 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: Replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of this compound, while reduction could produce a more reduced form .

Scientific Research Applications

Vegfr2-IN-3 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the mechanisms of angiogenesis and the role of VEGFR-2 in this process.

    Biology: Helps in understanding the cellular and molecular mechanisms underlying angiogenesis.

    Medicine: Potential therapeutic agent for diseases characterized by abnormal angiogenesis, such as cancer and age-related macular degeneration.

    Industry: Could be used in the development of new drugs targeting VEGFR-2

Mechanism of Action

Vegfr2-IN-3 exerts its effects by binding to the VEGFR-2 receptor, preventing its activation by vascular endothelial growth factors. This inhibition blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vegfr2-IN-3 is unique in its specific binding affinity and inhibitory potency towards VEGFR-2. This makes it a valuable tool in both research and potential therapeutic applications, offering advantages in terms of specificity and reduced side effects compared to other inhibitors .

Properties

Molecular Formula

C26H28ClN5O4

Molecular Weight

510.0 g/mol

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-(2-pyrrolidin-1-ylethoxy)quinoline-6-carboxamide

InChI

InChI=1S/C26H28ClN5O4/c27-20-13-17(5-6-21(20)31-26(34)30-16-3-4-16)36-23-7-8-29-22-15-24(19(25(28)33)14-18(22)23)35-12-11-32-9-1-2-10-32/h5-8,13-16H,1-4,9-12H2,(H2,28,33)(H2,30,31,34)

InChI Key

NWCMXIWNJWDAQM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC3=NC=CC(=C3C=C2C(=O)N)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl

Origin of Product

United States

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